N-(4-methoxybenzyl)methanesulfonamide
Overview
Description
“N-(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the CAS Number: 42060-31-1 . It has a molecular weight of 215.27 .
Synthesis Analysis
The synthesis of “N-(4-methoxybenzyl)methanesulfonamide” involves various chemical reactions. For instance, one approach involves the use of a diazo reagent, 1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide, which enables access to a range of azole-based primary sulfonamides via [3+2] cycloaddition followed by protecting group removal .Molecular Structure Analysis
The molecular structure of “N-(4-methoxybenzyl)methanesulfonamide” is represented by the formula C9H13NO3S . The average mass is 215.269 Da and the monoisotopic mass is 215.061615 Da .Chemical Reactions Analysis
The chemical reactions involving “N-(4-methoxybenzyl)methanesulfonamide” are complex and can vary based on the specific context. For example, it can be involved in [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
“N-(4-methoxybenzyl)methanesulfonamide” is a powder that is stored at room temperature . It has a melting point of 96-97 degrees Celsius .Scientific Research Applications
Kinetic and Spectroscopic Characterization
N-(4-methoxybenzyl)methanesulfonamide is studied for its reactivity in methanesulfonates (mesylates). This compound, derived from p-methoxybenzyl alcohol, shows specific kinetic behaviors in solvolyses, influenced by electronic effects stabilizing carbocationic transition states (Bentley et al., 1994).
Application in Benzylation
It is used in the benzylation of alcohols and phenols, where it reacts with basic conditions to yield 4-methoxybenzyl ethers. This application demonstrates its utility in organic synthesis (Carlsen, 1998).
Protecting Group Removal
The compound finds use in protecting group removal. Specifically, p-methoxybenzyl ethers are transferred from alcohols to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid, providing a method for deprotection in synthetic chemistry (Hinklin & Kiessling, 2002).
Chemoselective N-Acylation
N-(4-methoxybenzyl)methanesulfonamide contributes to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, showcasing its role in achieving chemoselectivity in acylation reactions (Kondo et al., 2000).
C-N Bond Cleavage
The compound is integral in a highly chemoselective C–N bond cleavage reaction of tertiary sulfonamides. This reaction demonstrates its potential in the creation of sulfonamide substrates, furthering the scope of organic synthesis (Bhattacharya et al., 2021).
Mild Acidic Conditions
In another application, it serves as a protecting agent for hydroxy functions under mild acidic conditions, highlighting its versatility in protecting sensitive functional groups in various compounds (Nakajima et al., 1988).
General Acid Catalyst
The compound is also explored as a cosolvent and general acid catalyst in Sharpless asymmetric dihydroxylations, showing its utility in facilitating specific organic reactions (Junttila & Hormi, 2009).
Peptide Synthesis
In peptide synthesis, it is used for the protection and deprotection of cysteine sulfoxides, demonstrating its role in the synthesis of biologically significant compounds (Funakoshi et al., 1979).
Future Directions
“N-(4-methoxybenzyl)methanesulfonamide” and related compounds have potential applications in the development of novel, isoform-selective inhibitors of carbonic anhydrase . This new synthetic strategy to access azole-based primary sulfonamides will support the discovery of novel, isoform-selective inhibitors of carbonic anhydrase within the poorly explored azole chemical space .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFIXASTARXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)methanesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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